![molecular formula C18H20N2O3 B12545945 N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide CAS No. 656261-21-1](/img/structure/B12545945.png)
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom and a phenylbutanoylamino group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of recoverable catalysts and ultrasonic irradiation can be scaled up to meet industrial demands while maintaining efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized under specific conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzamide core can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an amine derivative.
Applications De Recherche Scientifique
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it disrupts the signaling pathways in bacteria, preventing biofilm formation and reducing bacterial resistance . The compound’s hydroxyl and amide groups play crucial roles in its binding affinity and inhibitory activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxy-4-toluenesulfonamide: Another benzamide derivative with similar structural features.
N-hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide: A compound with a similar core structure but different substituents.
Uniqueness
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit quorum sensing in bacteria sets it apart from other benzamide derivatives, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
656261-21-1 |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide |
InChI |
InChI=1S/C18H20N2O3/c21-17(8-4-7-14-5-2-1-3-6-14)19-13-15-9-11-16(12-10-15)18(22)20-23/h1-3,5-6,9-12,23H,4,7-8,13H2,(H,19,21)(H,20,22) |
Clé InChI |
FWHDHMRBZJFCKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(C=C2)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


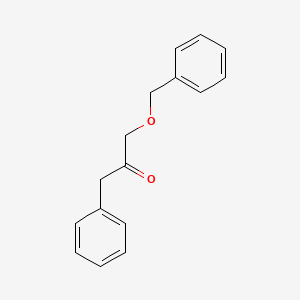
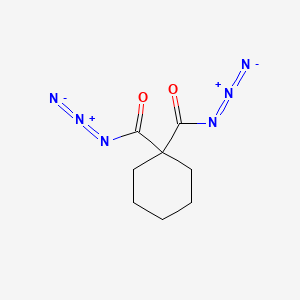
![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
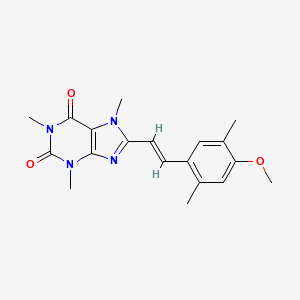


![2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid](/img/structure/B12545906.png)
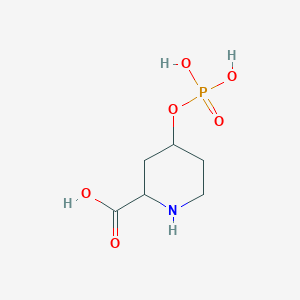
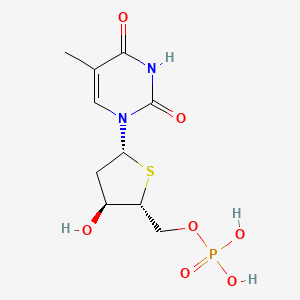
![4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B12545920.png)
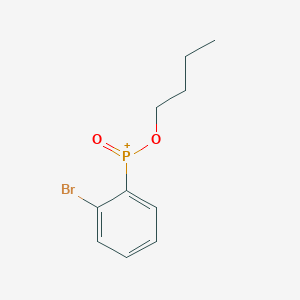
![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)
